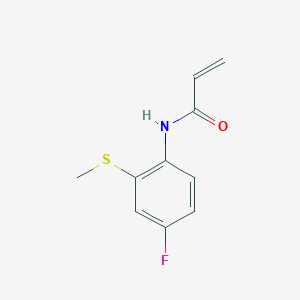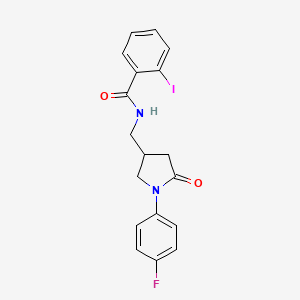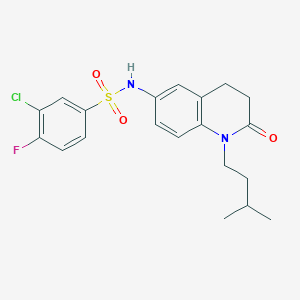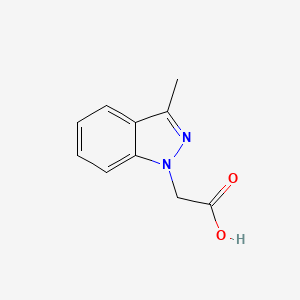
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide, also known as FMSP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its biological activities.
作用机制
The mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide may be able to induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide in lab experiments. For example, the synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is a complex and time-consuming process, which may limit its availability for research purposes. In addition, the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. One area of interest is the development of new cancer therapies that incorporate N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. Researchers are also interested in exploring the potential of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide as an antibacterial agent, as well as its anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide and to optimize its use in lab experiments.
合成方法
The synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can be achieved through a multistep process that involves the reaction of 2-amino-4-fluoro-5-methylthiophene-3-carboxylic acid with acetic anhydride, followed by the reaction with propargylamine. The resulting product is then subjected to a coupling reaction with 4-bromo-2-fluoroaniline to yield N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide.
科学研究应用
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-fluoro-2-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNOS/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYVIBGSTWTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)


![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)
![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)
![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)

